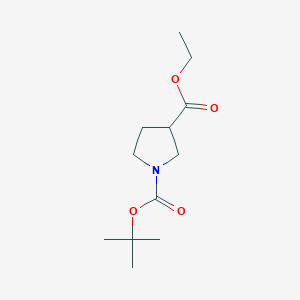

Ethyl 1-Boc-3-pyrrolidinecarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400631 | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170844-49-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate, a key building block in modern medicinal chemistry. The following sections offer not just data, but a practical framework for its application and characterization in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No. 170844-49-2) is a chiral synthetic intermediate of significant interest in the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a pyrrolidine ring, a common motif in a vast array of biologically active compounds, protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule. The ethyl ester functionality provides a versatile handle for further chemical transformations, such as hydrolysis, amidation, or reduction. Understanding the physical properties of this compound is paramount for its effective use in process development, reaction optimization, and quality control.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point, are often reported as predicted values by chemical suppliers, which can lead to slight variations in the literature.

| Property | Value | Source(s) |

| CAS Number | 170844-49-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][4] |

| Molecular Weight | 243.30 g/mol | [1][4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | 305.6 °C @ 760 mmHg 352.6 °C @ 760 mmHg (Predicted) | [2][3][4] |

| Density | 1.1 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.476 | [2][3] |

| Flash Point | 167.1 °C (Predicted) | [4] |

| Solubility | Esters of this size are typically soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Low to moderate solubility in water is expected. | [5][6][7] |

Structural and Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are vital for researchers to confirm the identity and purity of the material in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the bulky Boc group (a singlet around 1.4 ppm), and the protons of the pyrrolidine ring (a complex multiplet pattern between 2.0 and 3.7 ppm). The diastereotopic nature of the ring protons will likely result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and the carbamate (Boc group) in the range of 155-175 ppm. The quaternary carbon of the Boc group will appear around 80 ppm, and the carbons of the ethyl group and the pyrrolidine ring will be visible in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. A sharp, intense peak around 1735 cm⁻¹ is expected for the ester C=O stretch, while the carbamate (Boc) C=O stretch should appear around 1690 cm⁻¹. C-O stretching vibrations will also be present in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Upon mass spectrometric analysis (e.g., by electrospray ionization), the molecular ion peak [M+H]⁺ would be expected at m/z 244.15. A sodium adduct [M+Na]⁺ at m/z 266.13 is also likely to be observed. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the parent ion.

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory methods for the experimental verification of the key physical properties of this compound.

Boiling Point Determination (Micro Method)

Given the high boiling point of this compound, determination under reduced pressure followed by extrapolation using a nomograph is the recommended approach to prevent decomposition.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the liquid.

-

Apparatus Setup: Secure the test tube to a thermometer with the bulb of the thermometer level with the sample. Place the assembly into a Thiele tube or a suitable heating block.[8]

-

Heating: Gently heat the apparatus. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[8]

-

Pressure Correction: Record the ambient pressure. Use a pressure nomograph to correct the observed boiling point to the value at standard pressure (760 mmHg).

Caption: Workflow for micro boiling point determination.

Density Measurement

Methodology:

-

Tare Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).

-

Fill with Water: Fill the pycnometer with deionized water and record the weight to determine the exact volume at a specific temperature.

-

Dry Pycnometer: Thoroughly dry the pycnometer.

-

Fill with Sample: Fill the dry pycnometer with this compound and record the weight.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

Methodology:

-

Calibrate Refractometer: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply Sample: Place a few drops of the compound onto the prism of the refractometer.

-

Take Reading: Close the prism and allow the temperature to stabilize (typically 20°C or 25°C).

-

Observe and Record: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Caption: Workflow for refractive index measurement.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling this chemical.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

Conclusion

This guide has detailed the essential physical properties of this compound, providing both reported data and the experimental context for its verification. For researchers in drug discovery and development, a thorough understanding of these fundamental characteristics is not merely academic; it is a prerequisite for the successful and safe application of this versatile synthetic building block. By integrating this knowledge with the provided experimental protocols, scientists can ensure the quality and consistency of their research, paving the way for future innovations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). Ethyl 1-Boc-3-piperidinecarboxylate CAS 130250-54-3. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|170844-49-2. Retrieved from [Link]

-

Homework.Study.com. (n.d.). These are few questions of an ester lab: Describe the physical properties of each product that.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. This compound | C12H21NO4 | CID 4192972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. ethyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate | CAS: 170844-49-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

Ethyl 1-Boc-3-pyrrolidinecarboxylate CAS number 170844-49-2

An In-Depth Technical Guide to Ethyl 1-Boc-3-pyrrolidinecarboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 170844-49-2), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information to facilitate its effective application in the laboratory.

Core Compound Identity and Physicochemical Properties

This compound is a chiral synthetic intermediate featuring a pyrrolidine ring, a common scaffold in a multitude of biologically active compounds.[1][2][3] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that is stable to a wide range of reaction conditions but easily removed under acidic conditions. This feature makes the compound an exceptionally versatile tool for multi-step organic synthesis, allowing for the selective modification of other parts of the molecule before deprotection and subsequent functionalization of the pyrrolidine nitrogen.

Diagram: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 170844-49-2 | [4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [4][5] |

| Molecular Weight | 243.30 g/mol | [5][6] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | [5] |

| Synonyms | Ethyl 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate, 1-Boc-3-ethoxycarbonylpyrrolidine | [4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 352.6 ± 35.0 °C at 760 mmHg | [4] |

| Flash Point | 167.1 ± 25.9 °C | [4] |

| Refractive Index | 1.490 | [4] |

| LogP | 1.73 | [4] |

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through one of two primary, reliable pathways: 1) Boc-protection of a pre-existing pyrrolidine ester, or 2) Esterification of the corresponding Boc-protected carboxylic acid. The choice of route often depends on the commercial availability and cost of the starting materials.

Causality in Synthesis: The Boc-protection route is often preferred for its straightforward, high-yielding nature. The reaction of Ethyl pyrrolidine-3-carboxylate (often available as a hydrochloride salt) with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions provides a clean conversion. The base is critical as it deprotonates the secondary amine (or its salt), generating the free nucleophile required to attack the Boc anhydride.

Diagram: General Synthetic Workflow

A typical workflow for the synthesis and purification of the target compound.

Protocol 1: Boc Protection of Ethyl Pyrrolidine-3-carboxylate

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Ethyl pyrrolidine-3-carboxylate hydrochloride (1 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 equiv. if starting from HCl salt)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl pyrrolidine-3-carboxylate hydrochloride and the chosen solvent (e.g., DCM).

-

Basification: Cool the suspension in an ice bath (0 °C). Slowly add the base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes. The reasoning for this step is to ensure the amine is nucleophilic enough to react with the Boc anhydride.

-

Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O) to the mixture, either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with additional DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual base and water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an oil, can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to: the tert-butyl protons of the Boc group (singlet, ~1.4 ppm, 9H), the ethyl ester protons (quartet, ~4.1 ppm, 2H and triplet, ~1.2 ppm, 3H), and complex multiplets for the pyrrolidine ring protons (~2.0-3.7 ppm, 7H).[7][8][9] |

| ¹³C NMR | Resonances for: the ester carbonyl (~173 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the ethoxy carbons (~60 ppm, ~14 ppm), and the pyrrolidine ring carbons.[9] |

| IR Spectroscopy | Strong absorption bands for the two carbonyl groups (C=O stretch) of the carbamate (~1690 cm⁻¹) and the ester (~1735 cm⁻¹). C-H stretching bands will also be prominent. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ of ~244.15 or [M+Na]⁺ of ~266.13 for the molecular ion. |

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[2]

This compound serves as a critical starting material for introducing this valuable motif. The Boc-protecting group is fundamental to its utility; it masks the reactive secondary amine, enabling chemists to perform reactions on or via the ester group without interference. Following these transformations, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid in DCM), revealing the amine for further elaboration, such as amide bond formation, reductive amination, or arylation.

Diagram: Role as a Versatile Building Block

Strategic pathways for elaborating the core scaffold.

This strategic control makes the compound a key intermediate in the synthesis of:

-

Enzyme Inhibitors: The pyrrolidine core can mimic natural substrates or fit into active sites.

-

Receptor Agonists/Antagonists: Used to build molecules targeting CNS receptors.

-

Antiviral and Anticancer Agents: The scaffold is a component of various complex therapeutic agents.[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The primary known hazard is acute oral toxicity.[5]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| GHS Classification | Warning. H302: Harmful if swallowed. | [5] |

| Personal Protective Equipment (PPE) | Wear nitrile rubber gloves, chemical safety goggles or a face shield, and a lab coat. | [10][11][12] |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [11][12][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10] | |

| First Aid: Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [10][13] |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [11][13] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give plenty of water to drink. Seek immediate medical attention. | [10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11][13] |

References

- Finetech Industry Limited. (n.d.). ethyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate | CAS: 170844-49-2.

- Shaanxi Bloom Tech Co., Ltd. (n.d.). Ethyl 1-Boc-3-piperidinecarboxylate CAS 130250-54-3. Retrieved from Shaanxi Bloom Tech Co., Ltd. website.

- Conier Chem&Pharma Limited. (n.d.). Buy ethyl 1-boc-3-piperidinecarboxylate.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). Ethyl 1-Boc-piperazine-3-carboxylate - SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl N-Boc-4-piperidinecarboxylate, 97%.

- Sigma-Aldrich. (n.d.). Ethyl 1-Boc-3-pyrrolidine-carboxylate | 170844-49-2.

- MOLBASE. (n.d.). This compound|170844-49-2.

- MySkinRecipes. (n.d.). Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate.

- ChemScene. (n.d.). 1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate | 170844-49-2.

- ChemicalBook. (2025). trans-1-Boc-3,4-pyrrolidinedicarboxylic acid, 3-ethyl ester - Safety Data Sheet.

- ChemicalBook. (2025). 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Organic Syntheses. (n.d.). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (2025). Chemoenzymatic preparation of non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid 3-ethyl esters and their 4-hydroxymethyl derivatives.

- Sigma-Aldrich. (n.d.). Ethyl pyrrolidine-3-carboxylate 97 80028-44-0.

- Fisher Scientific. (n.d.). Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate 98.0+%, TCI America.

- ResearchGate. (n.d.). COSY 1H NMR spectrum of Boc-W-ethyl-PDP-ester in CDCl3.

- BOC Sciences. (n.d.). CAS 72925-15-6 Ethyl Pyrrolidine-3-carboxylate.

- Chongqing Chemdad Co., Ltd. (n.d.). (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester.

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Sigma-Aldrich. (n.d.). (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7.

- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

-

National Center for Biotechnology Information. (n.d.). 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC.

- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- ChemScene. (n.d.). 3-Carboxy-1-Boc-pyrrolidine | 59378-75-5.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

National Center for Biotechnology Information. (n.d.). N-Boc-pyrrolidine. PubChem Compound Database. Retrieved from [Link]

- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.

- ChemicalBook. (n.d.). (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum.

- DTIC. (n.d.). Enantiomeric Separation of Chiral Alpha-(1-Naphthyl)Ethyl Ammonium Perchlorate by Silica Gel-Bound Chiral Pyridino-18-Crown-6 Li.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate | CAS: 170844-49-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | C12H21NO4 | CID 4192972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. bloomtechz.com [bloomtechz.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 1-Boc-3-pyrrolidinecarboxylate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-Boc-3-pyrrolidinecarboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed analytical characterization, safety protocols, and its strategic application in the synthesis of complex pharmaceutical agents. The insights provided herein are grounded in established chemical principles and validated methodologies to support your research and development endeavors.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and improved physicochemical properties.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring introduce stereochemical complexity, enabling the synthesis of chiral molecules that can exhibit differential binding to biological targets.[1]

The pyrrolidine nucleus is a cornerstone in numerous FDA-approved drugs and natural products, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] this compound, with its strategically placed functional groups—a Boc-protected amine and an ethyl ester—serves as a versatile and readily modifiable starting material for the construction of more complex pyrrolidine-containing molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the nitrogen atom, allowing for selective reactions at other positions of the molecule. This feature is invaluable in multi-step synthetic campaigns common in pharmaceutical research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and analysis. This compound is a liquid at room temperature with a high boiling point, indicative of its polarity and molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [5], [6] |

| Molecular Weight | 243.30 g/mol | [5], [6] |

| CAS Number | 170844-49-2 | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 305.592 °C at 760 mmHg | [7][8] |

| Density | 1.101 g/cm³ | [9] |

| Refractive Index | 1.476 | [7] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | [5] |

| Synonyms | N-Boc-DL-beta-proline ethyl ester, 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate | [5], [6] |

Analytical Characterization: A Self-Validating Protocol

Accurate structural confirmation is paramount in chemical synthesis. The following section outlines the expected outcomes from standard analytical techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit characteristic signals corresponding to the protons of the ethyl group (a quartet and a triplet), the nine equivalent protons of the Boc group (a singlet), and the protons of the pyrrolidine ring (a series of multiplets). The chemical shifts and coupling patterns of the pyrrolidine protons provide information about their relative stereochemistry.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

-

C=O stretching (ester): around 1735 cm⁻¹

-

C=O stretching (carbamate): around 1690 cm⁻¹

-

C-O stretching: in the region of 1300-1000 cm⁻¹

-

C-H stretching (alkane): just below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the Boc group, the ethyl ester group, or parts of the pyrrolidine ring.

Synthetic Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is demonstrated in its application in the development of novel therapeutic agents. A notable example is its use in the synthesis of spiro-condensed pyrrolidine derivatives that act as inhibitors of deubiquitylating enzymes (DUBs). DUBs are a class of enzymes that play a crucial role in protein regulation and are implicated in diseases such as cancer.

The synthesis involves the deprotonation of this compound at a low temperature, followed by reaction with an electrophile to introduce new functionality onto the pyrrolidine ring. The Boc and ethyl ester groups can then be further manipulated or removed in subsequent synthetic steps to yield the final active pharmaceutical ingredient.

Caption: Synthetic pathway from this compound to a DUB inhibitor.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personal safety.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[6] It may also cause respiratory tract irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.

-

Caption: Recommended safety and handling workflow for this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure and the presence of orthogonal protecting groups make it an ideal starting material for the construction of novel pyrrolidine-containing compounds. A thorough understanding of its physicochemical properties, analytical characteristics, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

References

-

D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kar, S., & Chaudhuri, S. R. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249925. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Haider, S., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research. [Link]

-

ChemWhat. (n.d.). This compound 170844-49-2 Purity 95. Retrieved from [Link]

-

Autech Industry Co., Ltd. (n.d.). This compound 170844-49-2, Purity 99%. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound 170844-49-2 Purity 0.98. Retrieved from [Link]

-

Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. This compound | C12H21NO4 | CID 4192972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. guidechem.com [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. Ethyl 1-Boc-3-Pyrrolidinecarboxylate170844-49-2,Purity99%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

A Technical Guide to the Structural Elucidation of Ethyl 1-Boc-3-pyrrolidinecarboxylate

Abstract

Ethyl 1-Boc-3-pyrrolidinecarboxylate is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a common motif in a multitude of biologically active compounds, while the orthogonally protected amine and carboxylate functionalities offer synthetic versatility. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions, making this intermediate invaluable in multi-step syntheses.[] Given its role, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in any synthetic workflow, ensuring the integrity of downstream processes and the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in field-proven analytical methodologies. We will explore the causality behind experimental choices and demonstrate how integrated data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy form a self-validating system for absolute structural confirmation.

The Compound of Interest: Profile and Significance

Before delving into the analytical protocols, it is essential to understand the fundamental properties and synthetic importance of the target molecule.

Molecular Identity

-

Chemical Name: 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate[2]

-

Synonyms: Ethyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate, 1-Boc-3-ethoxycarbonylpyrrolidine[2]

-

CAS Number: 170844-49-2[2]

-

Molecular Formula: C₁₂H₂₁NO₄[2]

-

Molecular Weight: 243.30 g/mol [2]

Figure 1: 2D Chemical Structure of this compound.

Role in Drug Development

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of conditions. The Boc-protected amine at the 1-position and the ethyl ester at the 3-position provide two distinct chemical handles. The Boc group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, while the ethyl ester can be hydrolyzed or transformed into other functional groups. This dual functionality makes it a versatile starting material for creating complex molecular architectures and libraries of compounds for drug screening.[]

The Integrated Analytical Workflow

No single analytical technique can provide absolute proof of structure. A robust elucidation strategy relies on the synergistic combination of multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating and unambiguous confirmation. The typical workflow is designed for maximum information yield, starting with the most powerful techniques for organic structure determination.

Figure 2: High-level workflow for the structural elucidation of a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR provides information on the chemical environment of each proton, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). This allows us to piece together the fragments of the molecule, such as the ethyl group and the Boc group, and confirm their attachment to the pyrrolidine ring.

Expected Spectrum Analysis:

-

Boc Group: A sharp, strong singlet integrating to 9 protons, typically found in the upfield region (~1.4-1.5 ppm). Its singlet nature is due to the absence of adjacent protons, and its high integration is a hallmark of the three equivalent methyl groups.[3]

-

Ethyl Group: This will appear as two distinct signals: a quartet (~4.1 ppm) for the two methylene (-OCH₂-) protons, split by the adjacent three methyl protons, and a triplet (~1.2 ppm) for the three methyl (-CH₃) protons, split by the adjacent two methylene protons.

-

Pyrrolidine Ring: The protons on the five-membered ring will present the most complex signals. Due to the chiral center at C3, the protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will likely appear as complex multiplets. The single proton at C3 will also be a multiplet, coupled to its neighbors on C2 and C4. These signals are typically found between ~2.0 and 3.7 ppm.

Data Summary: Expected ¹H NMR Signals

| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -C(CH₃ )₃ (Boc) | ~1.45 | Singlet (s) | 9H | Three equivalent methyl groups with no adjacent protons. |

| -OCH₂CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H | Coupled to the adjacent -OCH₂- group. |

| Pyrrolidine C4-H ₂ | ~2.1-2.3 | Multiplet (m) | 2H | Complex splitting due to coupling with C3-H and C5-H₂. |

| Pyrrolidine C3-H | ~3.1-3.3 | Multiplet (m) | 1H | Chiral center, coupled to protons on C2 and C4. |

| Pyrrolidine C2-H ₂ & C5-H ₂ | ~3.4-3.7 | Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing nitrogen atom. |

| -OCH₂ CH₃ (Ethyl) | ~4.15 | Quartet (q) | 2H | Coupled to the adjacent -CH₃ group. |

Carbon-13 (¹³C) NMR Spectroscopy

Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides critical information about its functional group (e.g., carbonyl, alkyl) and electronic environment.

Expected Spectrum Analysis:

-

Carbonyl Carbons: Two distinct signals in the downfield region are expected: one for the carbamate carbonyl (Boc group) around ~155 ppm and another for the ester carbonyl around ~173 ppm.[3]

-

Boc Group Carbons: Three key signals confirm the Boc group: the aforementioned carbonyl, a quaternary carbon (-C (CH₃)₃) around ~80 ppm, and a strong signal for the three equivalent methyl carbons (-C(C H₃)₃) around 28 ppm.[3]

-

Ethyl Group Carbons: Two signals corresponding to the -OCH₂- carbon (~61 ppm) and the -CH₃ carbon (~14 ppm).

-

Pyrrolidine Ring Carbons: Three signals for the three unique carbon environments in the ring (C2, C3, C4, C5). C2 and C5 may be distinct due to the influence of the substituent at C3.

Data Summary: Expected ¹³C NMR Signals

| Assigned Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -OCH₂C H₃ (Ethyl) | ~14.2 | Alkyl carbon. |

| -C(C H₃)₃ (Boc) | ~28.4 | Three equivalent methyl carbons. |

| Pyrrolidine C 4 | ~29-31 | Ring methylene carbon. |

| Pyrrolidine C 3 | ~42-44 | Chiral methine carbon attached to the ester. |

| Pyrrolidine C 2 & C 5 | ~45-55 | Methylene carbons adjacent to the nitrogen. |

| -OC H₂CH₃ (Ethyl) | ~60.8 | Methylene carbon attached to the ester oxygen. |

| -C (CH₃)₃ (Boc) | ~79.5 | Quaternary carbon of the tert-butyl group. |

| C =O (Boc Carbamate) | ~154.7 | Carbamate carbonyl carbon. |

| C =O (Ester) | ~173.5 | Ester carbonyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire standard ¹H and proton-decoupled ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum to the TMS signal (0 ppm). Integrate the ¹H signals and identify the chemical shifts and multiplicities of all peaks in both spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural information.[4] Furthermore, analyzing the fragmentation pattern (MS/MS) can confirm the presence of key structural motifs like the Boc group.

Expected Spectrum Analysis (Positive-Ion ESI-MS): Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺.

-

Molecular Weight: 243.30 g/mol

-

Expected [M+H]⁺: m/z = 244.3

-

Expected [M+Na]⁺: m/z = 266.3 (Often observed as a sodium adduct)

Fragmentation Analysis: The Boc group has a highly characteristic fragmentation pattern.

-

Loss of isobutylene: [M+H - 56]⁺ → m/z = 188. This corresponds to the loss of C₄H₈.

-

Loss of the Boc group: [M+H - 100]⁺ → m/z = 144. This corresponds to the loss of the entire C₅H₈O₂ fragment, leaving the protonated ethyl 3-pyrrolidinecarboxylate.

-

tert-Butyl cation: A prominent peak at m/z = 57, corresponding to the stable [C₄H₉]⁺ cation.[3]

Data Summary: Expected Mass Spectrometry Peaks

| Ion Species | Expected m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 244.3 | Protonated molecular ion. |

| [M+Na]⁺ | 266.3 | Sodium adduct of the molecular ion. |

| [M+H - C₄H₈]⁺ | 188.3 | Loss of isobutylene from the Boc group. |

| [M+H - Boc]⁺ | 144.3 | Loss of the entire Boc group (100 Da). |

| [C₄H₉]⁺ | 57.1 | Stable tert-butyl cation fragment. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Infuse the sample solution directly into the ESI source or inject it via a Liquid Chromatography (LC) system.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺) and compare its m/z value to the theoretical value calculated from the molecular formula. If performing MS/MS, isolate the parent ion and analyze the resulting fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different chemical bonds absorb infrared radiation at characteristic frequencies.

Expected Spectrum Analysis: The IR spectrum provides definitive evidence for the two carbonyl groups and the successful protection of the secondary amine.

-

C=O Stretching: Two strong, sharp absorption bands are the most prominent features.

-

Carbamate C=O: ~1680-1700 cm⁻¹.

-

Ester C=O: ~1730-1750 cm⁻¹. The presence of two distinct peaks in this region is strong evidence for both functional groups.

-

-

N-H Stretching: Crucially, there should be an absence of a moderate absorption band in the ~3300-3500 cm⁻¹ region, which confirms that the pyrrolidine nitrogen is protected (i.e., it is a tertiary amine) and not a secondary amine.[3]

-

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and carbamate groups.

Data Summary: Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Ester Carbonyl | C=O | ~1735 | Strong, sharp |

| Carbamate Carbonyl | C=O | ~1695 | Strong, sharp |

| Carbamate/Ester | C-O | ~1100-1300 | Strong |

| Alkane | C-H | ~2850-2980 | Medium-Strong |

| Secondary Amine | N-H | ~3300-3500 | Absent |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

A Self-Validating System: Integrating the Data

The true power of this analytical approach lies in the integration of all data points. Each result corroborates the others, leading to an undeniable structural assignment.

Figure 3: Integrated data map confirming the structure of this compound.

-

MS confirms the molecular formula C₁₂H₂₁NO₄ by providing a molecular weight of 243.30 g/mol ([M+H]⁺ at 244.3).

-

¹H and ¹³C NMR account for all 21 protons and 12 carbons required by the formula.

-

IR identifies two C=O groups, which are confirmed by the two carbonyl signals in the ¹³C NMR spectrum.

-

The absence of an N-H stretch in the IR spectrum validates that the nitrogen is part of a tertiary carbamate, consistent with the Boc-protected structure deduced from NMR and MS .

-

The characteristic signals and fragments for the Boc and ethyl groups are consistently observed across ¹H NMR , ¹³C NMR , and MS , confirming their presence and attachment points.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides orthogonal data points that, when integrated, create a robust and self-validating confirmation of the molecular structure. This analytical rigor is paramount for researchers and drug development professionals, as it underpins the reliability of subsequent synthetic transformations and the ultimate quality of the final target molecule.

References

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. JCHPS. [Link]

Sources

A-Z Guide to the Synthesis of Ethyl 1-Boc-3-pyrrolidinecarboxylate: A Technical Whitepaper for Drug Development Professionals

Abstract

Ethyl 1-Boc-3-pyrrolidinecarboxylate is a pivotal chiral building block in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis is a critical step in the drug development pipeline, demanding efficiency, scalability, and stereochemical control. This technical guide provides an in-depth analysis of a robust and widely adopted synthetic route starting from L-glutamic acid. We dissect the strategic considerations behind each synthetic transformation, from initial protection and reduction to cyclization and final purification. Detailed experimental protocols, in-process controls, and troubleshooting strategies are presented to equip researchers and process chemists with the practical knowledge required for successful and reproducible synthesis.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. This compound, specifically the (S)-enantiomer, serves as a versatile intermediate for introducing this valuable motif. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions, a feature essential for multi-step synthetic campaigns.[1] The ethyl ester functionality provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol.

This guide focuses on a reliable synthetic pathway originating from L-glutamic acid, an inexpensive and enantiomerically pure starting material from the chiral pool. This strategy elegantly translates the inherent stereochemistry of the starting amino acid to the final product, obviating the need for costly chiral resolutions or asymmetric catalysis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate, reveals a clear and efficient synthetic strategy. The primary disconnection occurs at the N-Boc bond, simplifying the target to its parent secondary amine, ethyl (S)-pyrrolidine-3-carboxylate. Further disconnection of the pyrrolidine ring through a conceptual intramolecular cyclization points towards a linear precursor, specifically a 4-amino-substituted pimelate derivative. This precursor can be traced back to L-glutamic acid, where both carboxylic acids are esterified and the α-amino group is protected.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway: From L-Glutamic Acid

The transformation of L-glutamic acid into the target compound is a multi-step process that leverages classical organic reactions. Each step is optimized to ensure high yield and purity, preserving the critical stereocenter.

Overall Workflow

Caption: Step-wise workflow for the synthesis from L-glutamic acid.

Step 1: Diesterification of L-Glutamic Acid

The synthesis commences with the protection of both carboxylic acid groups as ethyl esters. This is crucial to prevent their interference in subsequent reduction steps. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.

-

Causality: Thionyl chloride (SOCl₂) reacts with ethanol to generate HCl in situ, which catalyzes the esterification. The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product. This method is highly efficient for amino acids, as the initial formation of the hydrochloride salt of the amine prevents side reactions.[2]

Experimental Protocol:

-

Suspend L-glutamic acid in absolute ethanol at 0°C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 10°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to yield diethyl L-glutamate hydrochloride as a solid, which is used directly in the next step.

Step 2: N-Boc Protection

With the carboxylic acids protected, the α-amino group is protected with a Boc group. This is a critical step to modulate the reactivity of the nitrogen atom and prevent it from acting as a nucleophile in subsequent steps.

-

Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. The reaction is performed in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the HCl from the previous step and to deprotonate the ammonium salt, liberating the free amine for reaction.[][4] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]

Experimental Protocol:

-

Dissolve the crude diethyl L-glutamate hydrochloride in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Cool the solution to 0°C and add a base (e.g., triethylamine, 2.2 equivalents) to liberate the free amine.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc diethyl L-glutamate.

Step 3 & 4: Reduction, Mesylation, and Intramolecular Cyclization

This sequence transforms the linear, protected amino acid into the desired pyrrolidine ring system. It involves the selective reduction of one ester group, its conversion to a good leaving group, and subsequent intramolecular nucleophilic substitution.

-

Causality and Mechanism:

-

Reduction: Sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/ethanol) is used to selectively reduce the C5 ester (the one further from the sterically bulky Boc group) to a primary alcohol.

-

Activation: The resulting primary alcohol is then converted into a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine.

-

Cyclization: The Boc-protected nitrogen, upon deprotonation by a base (often a stronger base like sodium hydride is used in this step), acts as an intramolecular nucleophile, displacing the mesylate group to form the five-membered pyrrolidine ring. This SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, but the stereocenter from the original L-glutamic acid (at C3 of the final product) remains untouched.

-

Experimental Protocol:

-

Reduction: Dissolve N-Boc diethyl L-glutamate in a mixture of THF and ethanol. Cool to 0°C and add sodium borohydride portion-wise. Stir for 2-4 hours. Quench carefully with water and extract the product.

-

Mesylation: Dissolve the resulting alcohol in DCM at 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir for 1 hour.

-

Cyclization: In a separate flask, prepare a suspension of sodium hydride in anhydrous THF. Add the crude mesylate solution dropwise at 0°C. Allow the reaction to warm to room temperature and stir until cyclization is complete.

-

Purification: After a careful aqueous quench, the crude product is extracted and purified by column chromatography on silica gel to afford Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate.

In-Process Controls and Characterization

To ensure a self-validating protocol, specific analytical checks should be performed at the end of each key step.

| Step | Reaction | Monitoring Technique | Expected Outcome |

| 1 | Diesterification | TLC (Ninhydrin stain) | Disappearance of the starting material spot. |

| 2 | N-Boc Protection | TLC | A new, less polar spot corresponding to the Boc-protected product. |

| 3 & 4 | Cyclization | LC-MS | Appearance of a peak with the mass corresponding to the target molecule. |

| Final | Purification | ¹H NMR, ¹³C NMR, Chiral HPLC | Spectra consistent with the structure of this compound and high enantiomeric excess (>99%). |

Troubleshooting and Optimization

-

Incomplete Esterification: Ensure anhydrous conditions and a sufficient excess of ethanol and thionyl chloride.

-

Low Yield in Boc Protection: Check the quality of the (Boc)₂O and ensure the free amine was fully liberated before its addition.

-

Over-reduction in Step 3: Careful control of temperature and stoichiometry of NaBH₄ is critical. Using a milder reducing agent could be an alternative.

-

Incomplete Cyclization: Ensure the use of a sufficiently strong base and anhydrous conditions to facilitate the intramolecular SN2 reaction. The mesylate intermediate should be used promptly as it can be unstable.

Conclusion

The synthesis of this compound from L-glutamic acid represents a highly efficient and stereochemically controlled process. By leveraging a readily available chiral starting material, this pathway provides a reliable and scalable route to a key intermediate for pharmaceutical research and development. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists, enabling the consistent and successful production of this valuable building block.

References

-

Suganuma, S., et al. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem. [Link]

-

Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Google Patents. (2010).

- Google Patents. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. CN102241617A.

Sources

An In-Depth Technical Guide to the Commercial Availability of Chiral Ethyl 1-Boc-3-pyrrolidinecarboxylate

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design.[3] Among the vast array of pyrrolidine-based building blocks, the chiral variants of Ethyl 1-Boc-3-pyrrolidinecarboxylate stand out for their utility and versatility. This guide provides an in-depth technical overview of the commercial availability, synthesis, and strategic applications of (R)- and (S)-Ethyl 1-Boc-3-pyrrolidinecarboxylate for researchers, scientists, and professionals in drug development.

The inherent chirality of these molecules is paramount; the specific spatial arrangement of substituents on the pyrrolidine ring often dictates the biological activity and selectivity of the final drug candidate.[3] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for straightforward deprotection, and the ethyl ester functionality provides a convenient handle for further synthetic modifications. Consequently, these reagents serve as invaluable starting materials for creating complex molecular architectures with precisely controlled stereochemistry.[1]

Part 1: Commercial Sourcing and Availability

Access to high-purity chiral building blocks is a critical first step in any drug discovery campaign. Both enantiomers of this compound are commercially available from various specialized chemical suppliers. However, it is crucial to note that they are often synthesized from their corresponding carboxylic acid precursors, which are more commonly listed. The direct ester may require custom synthesis or be available from a more limited set of vendors.

When sourcing these compounds, researchers should prioritize suppliers that provide comprehensive analytical data, including a Certificate of Analysis (CoA) with details on purity (typically determined by HPLC or GC), enantiomeric excess (ee%), and identity verification (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Table 1: Commercial Availability of Key Chiral 1-Boc-3-pyrrolidinecarboxylic Acid Derivatives

| Compound Name | Enantiomer | CAS Number | Typical Purity | Common Form | Key Suppliers |

| 1-Boc-3-pyrrolidinecarboxylic acid | (R) | 72925-16-7 | >97% | Powder | Sigma-Aldrich, Chem-Impex, Combi-Blocks |

| 1-Boc-3-pyrrolidinecarboxylic acid | (S) | 140148-70-5 | >97% | Powder | Sigma-Aldrich, Parchem, Fisher Scientific |

| This compound (Racemic) | Racemic | 170844-49-2 | >95% | Liquid/Solid | LookChem, Sigma-Aldrich |

| This compound | (R) or (S) | Varies | >95% (ee >98%) | Liquid/Solid | Available from specialty suppliers/custom synthesis |

Note: The CAS numbers for the chiral ethyl esters are not as universally cited as their carboxylic acid precursors. Researchers should confirm the specific CAS with their chosen vendor. The racemic CAS is 170844-49-2.[4][5]

Part 2: Synthesis of Enantiomerically Pure this compound

While direct purchase is convenient, in-house synthesis from the more readily available carboxylic acid precursors is a common and cost-effective strategy. The synthesis is straightforward, involving standard esterification procedures that preserve the stereocenter's integrity.

Causality in Protocol Design:

The selection of an esterification method depends on the scale and available resources. For small-scale synthesis, coupling agents like EDC with an activating agent such as DMAP are highly efficient and minimize side reactions. For larger scales, the classic Fischer esterification using an acid catalyst is more economical, though it requires careful control of reaction conditions to prevent racemization and drive the equilibrium towards the product. The Boc protecting group is stable under these mild acidic or coupling conditions, making it an ideal choice for this transformation.

Detailed Experimental Protocol: Synthesis of (S)-Ethyl 1-Boc-3-pyrrolidinecarboxylate

This protocol describes the esterification of the commercially available (S)-1-Boc-3-pyrrolidinecarboxylic acid.

Materials:

-

(S)-1-Boc-3-pyrrolidinecarboxylic acid (CAS 140148-70-5)[6][7]

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Boc-3-pyrrolidinecarboxylic acid (10.0 g, 46.5 mmol).

-

Dissolution: Dissolve the starting material in anhydrous ethanol (100 mL).

-

Acid Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.5 mL) dropwise. Alternative: For a milder reaction, the carboxylic acid can be dissolved in DCM, and thionyl chloride (1.2 eq) can be added dropwise at 0°C, followed by the addition of ethanol.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. For the sulfuric acid method, the mixture can be gently refluxed for 4-6 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Reduce the volume of ethanol using a rotary evaporator. Add deionized water (50 mL) and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel if necessary, typically affording the desired (S)-Ethyl 1-Boc-3-pyrrolidinecarboxylate in high yield and purity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target ester.

Part 3: Applications in Drug Development

The true value of chiral this compound lies in its application as a versatile building block for constructing complex, biologically active molecules. The pyrrolidine scaffold is a key component in drugs targeting a wide range of diseases.

The Strategic Advantage of the Pyrrolidine Scaffold

-

Stereochemical Control: The pre-defined stereocenter at the C3 position allows for the synthesis of enantiomerically pure final compounds, which is critical as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]

-

Structural Rigidity and Vectorial Orientation: The five-membered ring structure imparts a degree of conformational rigidity, which can help in locking a molecule into a bioactive conformation, thereby improving binding affinity to biological targets like enzymes or receptors.[1]

-

Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, often improving the solubility and pharmacokinetic properties of the parent drug molecule.

Exemplary Applications:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine motif is a cornerstone in the design of gliptins, a class of drugs used to treat type 2 diabetes. The scaffold correctly orients the functional groups required for potent and selective inhibition of the DPP-4 enzyme.[1]

-

Antiviral Agents: Several inhibitors of the hepatitis C virus (HCV) NS3 protease, such as Asunaprevir and Grazoprevir, incorporate proline or hydroxyproline derivatives. The pyrrolidine ring serves as a key structural element that fits into the active site of the enzyme.[2]

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is found in numerous CNS-active compounds. Its structure can mimic portions of natural neurotransmitters, allowing it to interact with receptors and transporters in the brain.[8][9]

Logical Relationship: From Building Block to API

The diagram below illustrates the conceptual pathway from a simple chiral building block to a complex Active Pharmaceutical Ingredient (API).

Caption: Conceptual flow from chiral starting material to API.

Conclusion

Chiral this compound, in both its (R) and (S) forms, represents a high-value, versatile tool in the arsenal of the medicinal chemist. Its commercial availability, coupled with straightforward synthetic access from its carboxylic acid precursor, ensures its place as a go-to building block for drug discovery programs. The inherent stereochemistry and favorable structural properties of the pyrrolidine scaffold continue to make it a privileged motif in the development of novel therapeutics targeting a broad spectrum of human diseases. This guide serves as a foundational resource for researchers aiming to leverage this powerful synthetic intermediate in their pursuit of the next generation of medicines.

References

-

LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. Google Patents.

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl (S)-N-Boc-piperidine-3-carboxylate. ChemBK. Retrieved from [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C12H21NO4 | CID 4192972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Introduction: The Synergy of a Privileged Scaffold and a Workhorse Protecting Group

An In-depth Technical Guide to the Key Features of the Boc Protecting Group on Pyrrolidine

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2][3][4] Its non-planar, five-membered saturated structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets.[2] However, the synthetic manipulation of the pyrrolidine ring often requires temporary masking of its reactive secondary amine to prevent unwanted side reactions.

This is where the tert-butoxycarbonyl (Boc) group, one of the most widely used amine protecting groups in organic synthesis, becomes indispensable.[5][][][8] Its widespread adoption stems from its ease of installation, remarkable stability under a broad range of non-acidic conditions, and clean, facile removal under mild acidic treatment.[5][] The combination of the pyrrolidine scaffold with the Boc protecting group creates N-Boc-pyrrolidine, a versatile and powerful building block.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the core features of N-Boc-pyrrolidine. We will explore its synthesis, physicochemical and spectroscopic properties, stability profile, unique reactivity, deprotection protocols, and its strategic application in the synthesis of complex molecules.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of chemical synthesis. N-Boc-pyrrolidine is a liquid at room temperature with well-defined physical and spectroscopic properties that allow for straightforward identification and purity assessment.

Physicochemical Data

The key physical properties of N-Boc-pyrrolidine are summarized below, providing essential data for handling, purification, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [9] |

| Molecular Weight | 171.24 g/mol | [9] |

| Appearance | Liquid | |

| Density | 0.977 g/mL at 25 °C | |

| Boiling Point | 80 °C at 0.2 mmHg | |

| Refractive Index (n20/D) | 1.449 |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following data are characteristic of N-Boc-pyrrolidine and are crucial for monitoring reaction progress and confirming product identity.[10][11]

| Technique | Key Signals and Interpretation |

| ¹H NMR (CDCl₃) | δ ~3.3 ppm (t, 4H): Protons on carbons adjacent to the nitrogen (C2 and C5).δ ~1.8 ppm (m, 4H): Protons on the other ring carbons (C3 and C4).δ ~1.4 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR (CDCl₃) | δ ~154 ppm: Carbonyl carbon of the carbamate.δ ~79 ppm: Quaternary carbon of the tert-butyl group.δ ~46 ppm: Carbons adjacent to the nitrogen (C2 and C5).δ ~28 ppm: Methyl carbons of the tert-butyl group.δ ~25 ppm: Carbons at the 3 and 4 positions of the ring. |

| FT-IR (ATR) | ~2970 cm⁻¹: C-H stretching (alkane).~1690 cm⁻¹: Strong C=O stretching of the carbamate functional group. |

Synthesis: The Protection of Pyrrolidine

The introduction of the Boc group onto the pyrrolidine nitrogen is a robust and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the pyrrolidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, displacing tert-butyl carbonate as a leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly acylated, positively charged nitrogen to yield the final product.[8][12]

Caption: Mechanism of Boc protection on pyrrolidine.

Experimental Protocol: Boc Protection of Pyrrolidine